molecular formula C11H8ClF5O2 B14034861 1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethoxy)phenyl)propan-2-one

1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14034861
M. Wt: 302.62 g/mol
InChI Key: DPUJQUHVWLPHIC-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethoxy)phenyl)propan-2-one is a fluorinated aromatic ketone characterized by a propan-2-one backbone substituted with a chloro group and a 2-(difluoromethyl)-5-(trifluoromethoxy)phenyl moiety. The compound’s structure features multiple fluorine-containing groups, including a difluoromethyl (-CF2H) and trifluoromethoxy (-OCF3) substituent. Its synthesis likely involves halogenation and fluorination steps similar to related compounds (e.g., bromination of 1-(2,4-dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one as described in ).

Properties

Molecular Formula

C11H8ClF5O2

Molecular Weight

302.62 g/mol

IUPAC Name

1-chloro-1-[2-(difluoromethyl)-5-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H8ClF5O2/c1-5(18)9(12)8-4-6(19-11(15,16)17)2-3-7(8)10(13)14/h2-4,9-10H,1H3

InChI Key

DPUJQUHVWLPHIC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)OC(F)(F)F)C(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethoxy)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(difluoromethyl)-5-(trifluoromethoxy)benzene and chloroacetone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as a Lewis acid (e.g., aluminum chloride).

    Reaction Mechanism: The reaction proceeds through electrophilic aromatic substitution, where the chloro group is introduced to the phenyl ring, followed by the addition of the propan-2-one moiety.

Industrial Production Methods

In an industrial setting, the production of 1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethoxy)phenyl)propan-2-one may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (RSH)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Amines, thioethers

Scientific Research Applications

1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The compound’s uniqueness lies in its combination of chloro, difluoromethyl, and trifluoromethoxy groups. Below is a comparative table with key analogs:

Compound Name Substituents/Functional Groups Key Properties/Effects References
Target Compound Cl, -CF2H, -OCF3 High lipophilicity, potential CNS activity
1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one Cl, F, α,β-unsaturated ketone Halogen-dependent reactivity, electrophilic
VU6010608 (mGlu7NAM) -OCF3, 1H-1,2,4-triazolyl CNS penetration, blocks long-term potentiation
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one Cl, thiophene ring Conjugation-dependent electronic effects
2aa (Methoxyphenyl-tetrahydroisoquinolinone) -OCH3, tetrahydroisoquinoline Lower lipophilicity, polar interactions
Key Observations:
  • Fluorine Impact: The trifluoromethoxy (-OCF3) group in the target compound enhances metabolic stability and lipophilicity compared to methoxy (-OCH3) analogs (e.g., 2aa in ).
  • Chloro Group: The chloro substituent may increase electrophilicity at the ketone position, analogous to halogenated enones in , but its steric and electronic effects are modulated by adjacent fluorinated groups.
  • Biological Implications : Unlike VU6010608 , which uses a triazole for protein binding, the target compound’s difluoromethyl group may engage in unique hydrophobic or hydrogen-bonding interactions.

Physicochemical and Pharmacokinetic Properties

Fluorine substituents significantly alter solubility, stability, and bioavailability:

  • Lipophilicity: The -OCF3 group increases logP compared to non-fluorinated analogs, promoting membrane permeability. This contrasts with methoxy (-OCH3) derivatives, which exhibit lower logP values .
  • Metabolic Stability : Fluorine’s inductive effects reduce oxidative metabolism, extending half-life relative to compounds like 1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one .
  • CNS Penetration : The compound’s fluorinated aromatic system may enable blood-brain barrier crossing, similar to VU6010608 , though steric hindrance from -CF2H could moderate this effect.

Biological Activity

1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethoxy)phenyl)propan-2-one, identified by its CAS number 1804282-78-7, is a synthetic organic compound with potential biological applications. Its molecular formula is C11H8ClF5O2, and it possesses a molecular weight of 302.62 g/mol. This compound has garnered attention for its biological activity, particularly in the fields of antimicrobial and anticancer research.

The structure of the compound includes a chloro group, difluoromethyl, and trifluoromethoxy substituents, which are significant for its biological activity. The presence of these functional groups often enhances the lipophilicity and reactivity of the compound, making it a candidate for various biological assays.

PropertyValue
Chemical Name1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethoxy)phenyl)propan-2-one
CAS Number1804282-78-7
Molecular FormulaC11H8ClF5O2
Molecular Weight302.62 g/mol

Antimicrobial Properties

Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial activity against various bacterial strains. For instance, a study reported that derivatives of chlorinated phenyl compounds showed efficacy against gram-positive bacteria and mycobacteria, with some compounds achieving submicromolar activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Antimicrobial Efficacy
A series of synthesized derivatives were tested for their antibacterial properties. Among them, certain compounds demonstrated comparable or superior activity to clinically used antibiotics like ampicillin and rifampicin. This suggests that 1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethoxy)phenyl)propan-2-one may also exhibit similar properties due to its structural analogies .

Cytotoxicity and Anticancer Activity

The cytotoxic profile of this compound has not been extensively documented; however, related studies indicate that compounds containing trifluoromethyl groups can exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial in drug development as it minimizes side effects associated with traditional chemotherapy .

Research Findings: Cytotoxicity Assessment
In one study, several trifluoromethyl-containing compounds were assessed for their cytotoxic effects on cancer cell lines. The results indicated that specific structural modifications could enhance cytotoxicity while maintaining low toxicity to primary mammalian cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of compounds like 1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethoxy)phenyl)propan-2-one. The presence of electronegative groups such as fluorine often correlates with increased potency against microbial targets due to enhanced interaction with biological membranes or enzymes involved in pathogen survival .

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